molecular formula C15H13NO5 B12093746 Benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester

Benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester

Cat. No.: B12093746
M. Wt: 287.27 g/mol
InChI Key: KPBRFVAIYUYAQT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester typically involves the nitration of benzoic acid derivatives followed by esterification. One common method involves the nitration of benzoic acid using a mixture of nitric and sulfuric acids to introduce the nitro group at the desired position . The resulting nitrobenzoic acid is then subjected to esterification with methanol in the presence of an acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical reactions .

Comparison with Similar Compounds

Benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester can be compared with other similar compounds such as:

  • Benzoic acid, 2-nitro-3-(methoxy)-, methyl ester
  • Benzoic acid, 2-nitro-4-(phenylmethoxy)-, methyl ester
  • Benzoic acid, 3-nitro-, methyl ester

These compounds share similar structural features but differ in the position and type of substituents, which can influence their chemical reactivity and applications .

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

methyl 2-nitro-3-phenylmethoxybenzoate

InChI

InChI=1S/C15H13NO5/c1-20-15(17)12-8-5-9-13(14(12)16(18)19)21-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3

InChI Key

KPBRFVAIYUYAQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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